
7-Bromo-2-quinolinemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-quinolinemethanol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 7th position and a hydroxymethyl group at the 2nd position makes this compound unique and potentially useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-quinolinemethanol can be achieved through several methods. One common approach involves the bromination of 2-quinolinemethanol. This process typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position.
Industrial Production Methods: For large-scale production, the synthesis may involve more efficient and scalable methods such as the use of transition metal-catalyzed reactions. These methods can offer higher yields and better control over the reaction conditions, making them suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-2-quinolinemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The bromine atom can be replaced with a hydrogen atom through reduction reactions.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: 7-Bromo-2-quinolinecarboxylic acid.
Reduction: 2-quinolinemethanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Bromo-2-quinolinemethanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-quinolinemethanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. These interactions can affect various cellular processes, making the compound useful in drug development and other applications.
Comparación Con Compuestos Similares
7-Bromo-2-methylquinoline: Similar structure but with a methyl group instead of a hydroxymethyl group.
2-Quinolinemethanol: Lacks the bromine atom, making it less reactive in certain chemical reactions.
7-Chloro-2-quinolinemethanol: Contains a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
Uniqueness: 7-Bromo-2-quinolinemethanol is unique due to the presence of both the bromine atom and the hydroxymethyl group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research.
Propiedades
Fórmula molecular |
C10H8BrNO |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
(7-bromoquinolin-2-yl)methanol |
InChI |
InChI=1S/C10H8BrNO/c11-8-3-1-7-2-4-9(6-13)12-10(7)5-8/h1-5,13H,6H2 |
Clave InChI |
JXFSVIHOSORPKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=N2)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


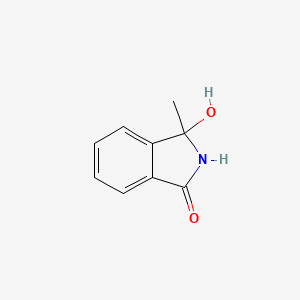
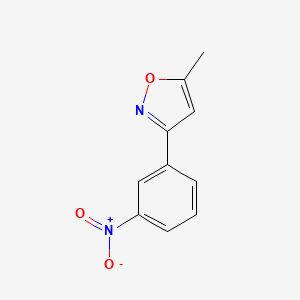
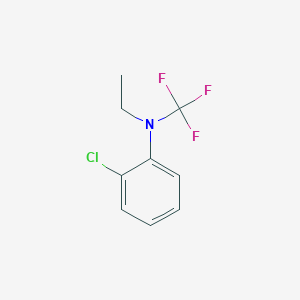



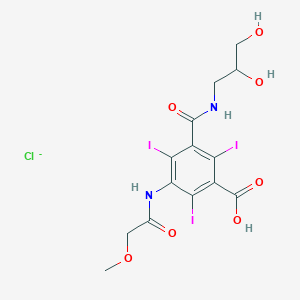


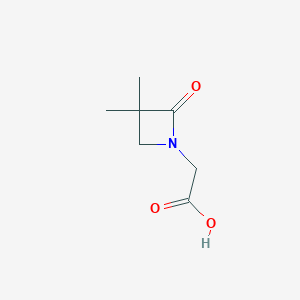

![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B13973609.png)
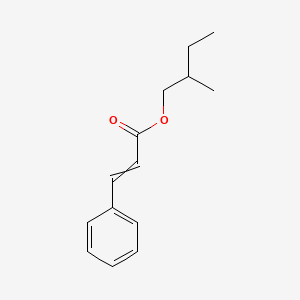
![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13973615.png)
